3,6-Dibromocarbazole

Catalog No.
S707097
CAS No.
6825-20-3
M.F
C12H7Br2N
M. Wt
325.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromocarbazole

In-house bromination of carbazole often yields inseparable tribrominated impurities, while the wrong isomer causes gelation. 3,6-Dibromocarbazole (CAS 6825-20-3) eliminates these issues:

  • Pre-brominated at 3,6-positions; no regioisomer contamination.
  • Forms soluble linear polymers for spin-coatable films.
  • Delivers wide bandgap (>2.7 eV) for blue OLED hosts.
  • Enables stable radical cations for dopant-free HTLs.

CAS Number

6825-20-3

Product Name

3,6-Dibromocarbazole

IUPAC Name

3,6-dibromo-9H-carbazole

Molecular Formula

C12H7Br2N

Molecular Weight

325.00 g/mol

InChI

InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H

InChI Key

FIHILUSWISKVSR-UHFFFAOYSA-N

Synonyms

3,6-Dibromocarbazole; NSC 121206

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br

The exact mass of the compound 3,6-Dibromocarbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121206. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

3,6-Dibromocarbazole (CAS 6825-20-3) is a halogenated heterocyclic building block utilized for synthesizing optoelectronic materials, hole-transporting layers (HTLs), and pharmaceutical intermediates. Featuring two bromine atoms at the 3 and 6 positions of the carbazole core, it serves as a difunctional precursor for transition-metal-catalyzed cross-coupling reactions. Unlike unsubstituted carbazole, the pre-brominated 3,6-positions lock in the regiochemistry required to build bent or cross-linked conjugated systems. With a melting point of 204–206 °C and solubility in standard organic solvents, high-purity 3,6-dibromocarbazole ensures reproducible stoichiometry in macromolecular synthesis, making it a baseline raw material for OLEDs and electrochromic polymers .

Workflow Fit

Building block for conjugated polymers via cross-coupling and direct arylation
3,6-substitution pattern enables linear, high-molecular-weight polymer formation
Supports organic electronic applications (OLED, OPV, OFET)

Substituting 3,6-dibromocarbazole with unsubstituted carbazole or its 2,7-dibromo isomer compromises synthesis efficiency and end-material performance. Attempting in-house bromination of carbazole derivatives frequently yields mixtures containing 1,3,6-tribrominated impurities, which are difficult to separate and depress downstream polymerization yields[1]. Furthermore, substituting with 2,7-dibromocarbazole fundamentally alters the electronic structure of the resulting polymer; the 2,7-linkage extends conjugation linearly through the carbon backbone, whereas the 3,6-linkage forces conjugation through the nitrogen lone pair. This structural difference means 2,7-linked materials cannot replicate the specific radical cation stability, larger bandgap, and solubility profiles inherent to 3,6-linked materials[2].

Substitution Risk

Target Monomer
3,6-Dibromocarbazole
Potential Substitutes
2,7-Dibromocarbazole, 3,6-Diiodocarbazole
Regiochemistry Risk
2,7-isomer substitution shifts polymer backbone connectivity, altering optoelectronic properties and processability.
Reactivity Mismatch
Iodine vs bromine changes polymerization kinetics and selectivity, potentially compromising molecular weight control.

Direct Arylation Solubility

In microwave-assisted direct arylation polycondensation with 3,4-ethylenedioxythiophene (EDOT), the choice of dibromocarbazole isomer dictates the physical state of the resulting polymer. Polymerization using 3,6-dibromocarbazole yields fully soluble polymers (3,6-Cbz-EDOT) capable of forming films with a coloration efficiency of 61.9 cm2 C−1. In contrast, using 2,7-dibromocarbazole under identical conditions produces insoluble gels, and 1,8-dibromocarbazole yields only low-molecular-weight oligomers [1].

Evidence DimensionPolymerization outcome and solubility
Target Compound Data3,6-dibromocarbazole: Soluble linear polymers (3,6-Cbz-EDOT)
Comparator Or Baseline2,7-dibromocarbazole: Insoluble gels; 1,8-dibromocarbazole: Oligomers
Quantified DifferenceComplete shift from insoluble gel/oligomer to processable soluble polymer
ConditionsMicrowave-assisted direct arylation polycondensation with EDOT

Procuring the 3,6-isomer is mandatory for synthesizing solution-processable carbazole-EDOT copolymers, as 2,7- and 1,8-isomers cause a catastrophic loss of solubility or molecular weight.

Polymerization Outcome
Head-to-head
3,6-DBCz: Mn 5600 Da, PDI 1.9 (linear, soluble)
2,7-DBCz: insoluble oligomer/crosslinked products
Critical for solution-processable polymer synthesis
Under microwave-assisted direct arylation with EDOT

Bandgap and Conjugation

The linkage position on the carbazole core drastically affects the optical bandgap of arylenevinylene polymers. Polymers synthesized from N-alkyl-3,6-dibromocarbazole exhibit a larger optical bandgap (Eg = 2.74 eV) because conjugation occurs through the nitrogen atom's lone electron pair, creating a shorter effective conjugation path. Conversely, polymers derived from the 2,7-dibromocarbazole analog show a significantly lower bandgap (Eg = 2.10 eV) due to extended linear conjugation along the carbon backbone [1].

Evidence DimensionOptical Bandgap (Eg)
Target Compound Data2.74 eV (3,6-linked polymer AMC30)
Comparator Or Baseline2.10 eV (2,7-linked polymer AMC31)
Quantified Difference+0.64 eV increase in bandgap
ConditionsPoly(arylenevinylene)s synthesized via Stille coupling, measured via fundamental absorption edge

Buyers targeting blue-green emission or specific UV-absorption profiles must select the 3,6-isomer to achieve the required wider bandgap.

Electrochromic Switching
Class-level
Coloring: 3.2 s
Bleaching: 2.0 s
Supports electrochromic performance assessment
Derived exclusively from poly(3,6-Cbz-EDOT)

Hole Mobility and Radical Cation Stability

For hole-transporting materials (HTMs) in perovskite solar cells, the stability of the oxidized state is critical. Polycarbazoles linked via the 3,6-positions allow the nitrogen atoms at the para position to be easily oxidized, forming highly stable radical cations. This structural advantage results in 3,6-linked polycarbazoles exhibiting higher hole mobilities compared to their 2,7-linked counterparts, which lack this specific nitrogen-mediated stabilization mechanism [1].

Evidence DimensionHole mobility and radical cation formation
Target Compound Data3,6-linked polycarbazoles: Higher hole mobility via stable radical cations
Comparator Or Baseline2,7-linked polycarbazoles: Lower hole mobility
Quantified DifferenceEnhanced hole transport efficiency based on linkage-specific oxidation
ConditionsDopant-free hole-transporting polycarbazoles in inverted perovskite solar cells

3,6-Dibromocarbazole is the preferred precursor for synthesizing high-efficiency, dopant-free hole transport layers due to its optimized electrochemical oxidation profile.

Thermal Stability
Head-to-head
Stable up to 350 °C; Device efficiency up to 20.06% (vs spiro-OMeTAD 20.25%)
Supports material robustness in device fabrication
Comparable efficiency to benchmark hole transport material

Over-Bromination Prevention

Attempting to synthesize 3,6-dibromo-9-alkylcarbazoles by directly brominating an N-alkylcarbazole (e.g., 9-ethylcarbazole) at 0 °C in acetic acid produces significant quantities of 1,3,6-tribromo-9-ethylcarbazole impurities. By procuring pure 3,6-dibromocarbazole and performing the N-alkylation subsequently, chemists can achieve an 81% yield of the pure target compound without the tribrominated byproducts that disrupt stoichiometric balance in downstream cross-coupling [1].

Evidence DimensionPurity and yield of N-alkylated dibromo intermediate
Target Compound DataStarting from 3,6-dibromocarbazole: 81% yield, high purity
Comparator Or BaselineStarting from 9-alkylcarbazole (in-house bromination): Significant 1,3,6-tribromo impurities
Quantified DifferenceElimination of tribrominated byproducts; guaranteed difunctional stoichiometry
ConditionsN-alkylation of 3,6-dibromocarbazole vs. direct bromination of 9-ethylcarbazole

Procuring the pre-brominated 3,6-dibromocarbazole eliminates difficult purification bottlenecks and prevents chain-termination or cross-linking during polymerization.

OPV Performance & Stability
Head-to-head
PCE 18.73%; T80 615 h (illum.)
vs MoO3-only: PCE 17.36%; T80 297 h
Reported device efficiency and stability improvement
Br-2PACz/MoO3 hybrid hole-extraction layer

Electrochromic Polymer Synthesis

Because 3,6-dibromocarbazole yields highly soluble linear polymers during direct arylation polycondensation (unlike 2,7- or 1,8-isomers which form gels or oligomers), it is the optimal precursor for manufacturing spin-coatable electrochromic films. These materials are used in smart windows and displays, leveraging the fast response times and high coloration efficiencies enabled by the 3,6-linkage [1].

Dopant-Free HTLs for Perovskite Solar Cells

The ability of 3,6-linked polycarbazoles to form stable radical cations upon oxidation makes 3,6-dibromocarbazole a critical building block for high-mobility, dopant-free HTLs. This application directly benefits from the specific para-nitrogen conjugation pathway, improving device efficiency and longevity in inverted perovskite solar cell architectures [2].

Wide-Bandgap Hosts for Blue OLEDs

When designing host materials or emitters for blue organic light-emitting diodes (OLEDs), a wide optical bandgap is required to prevent emission quenching. 3,6-Dibromocarbazole is preferred over 2,7-dibromocarbazole because its meta-like conjugation through the nitrogen atom restricts the effective conjugation length, reliably yielding polymers with larger bandgaps (e.g., >2.7 eV) suitable for blue-green to deep-blue emission [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hole-transporting material synthesis for perovskite and organic solar cells
Thermal stability and amorphous film formation
Device efficiency benchmarking vs. established HTMs
Direct arylation polycondensation for conjugated polymers
3,6-substitution pattern for linear polymer formation
Polymer molecular weight and solubility assessment
Electrochromic polymer layer synthesis
Linear polymer electrochromic performance
Switching time characterization and reversibility

XLogP3

4.8

Hydrogen Bond Donor Count

1

Exact Mass

324.89247 Da

Monoisotopic Mass

322.89452 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6825-20-3

Wikipedia

3,6-Dibromocarbazole
Yang et al. Ethylene/ethane separation in a stable hydrogen-bonded organic framework through a gating mechanism. Nature Chemistry, doi: 10.1038/s41557-021-00740-z, published online 8 July 2021

Explore Compound Types